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molecular formula C11H18O4 B8336494 Dimethyl 2,2,3,3-tetramethylcyclopropanedicarboxylate

Dimethyl 2,2,3,3-tetramethylcyclopropanedicarboxylate

Cat. No. B8336494
M. Wt: 214.26 g/mol
InChI Key: DOYBGZZLPPITGM-UHFFFAOYSA-N
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Patent
US05292937

Procedure details

A mixture of 20.0 grams (0.13 mole) of dimethyl diazomalonate and 164.35 grams (1.95 moles) of 2,3-dimethyl-2-butene was photolyzed at room temperature for a period of approximately 47 hours in the presence of a 100-watt Hanovia mercury lamp. Most of the unreacted 2,3-dimethyl-2-butene was removed by distillation, at atmospheric pressure, to a head temperature of 73° C. and the still residue was subjected to flash chromatography on a silica gel column to give 9.00 grams (0.04 mole) of dimethyl 2,2,3,3-tetramethylcyclopropanedicarboxylate. NMR analysis of the product indicated the following:
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
164.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](=[C:3]([C:8]([O:10][CH3:11])=[O:9])[C:4]([O:6][CH3:7])=[O:5])=[N-].[CH3:12][C:13](=[C:15]([CH3:17])[CH3:16])[CH3:14]>[Hg]>[CH3:12][C:13]1([CH3:14])[C:15]([CH3:17])([CH3:16])[C:3]1([C:8]([O:10][CH3:11])=[O:9])[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=[N-])=C(C(=O)OC)C(=O)OC
Name
Quantity
164.35 g
Type
reactant
Smiles
CC(C)=C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the unreacted 2,3-dimethyl-2-butene was removed by distillation, at atmospheric pressure, to a head temperature of 73° C.

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C1(C)C)(C(=O)OC)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.04 mol
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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